N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE
Description
This compound features a 1,2-oxazole core substituted at position 3 with a carboxamide group. The carboxamide nitrogen is linked to a 3-hydroxypropyl chain terminating in a 2,5-dimethylfuran-3-yl moiety. Position 5 of the oxazole ring is substituted with a furan-2-yl group. The hydroxyl group may enhance solubility compared to non-polar analogs.
Properties
IUPAC Name |
N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-10-8-12(11(2)23-10)14(20)5-6-18-17(21)13-9-16(24-19-13)15-4-3-7-22-15/h3-4,7-9,14,20H,5-6H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZDGGAOEHKCMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=NOC(=C2)C3=CC=CO3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the furan and oxazole rings separately, followed by their coupling through a series of condensation and cyclization reactions. Specific reagents and catalysts, such as palladium or copper, may be used to facilitate these reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
N-(2,6-Dimethylphenyl)-5-Propan-2-Yl-Oxazole-3-Carboxamide (CAS 130402-97-0)
- Core Structure : Shares the 1,2-oxazole-3-carboxamide scaffold.
- Substituents :
- Oxazole Position 5 : Propan-2-yl (hydrophobic branch).
- Carboxamide Nitrogen : 2,6-Dimethylphenyl (aromatic, sterically hindered).
- Molecular Weight : 260.33 g/mol (lower than the target compound due to simpler substituents) .
- Key Differences :
- The target compound replaces the propan-2-yl and 2,6-dimethylphenyl groups with furan-2-yl and 2,5-dimethylfuran-3-yl substituents.
- The hydroxypropyl linker in the target compound introduces polarity, likely improving aqueous solubility.
RS17053 (N-[2-(2-Cyclopropylmethoxyphenoxy)ethyl]-5-Chloro-α,α-dimethyl-1H-indole-3-ethanamide)
- Core Structure : Indole-3-ethanamide (vs. oxazole-carboxamide).
- Substituents: Chlorinated indole with cyclopropylmethoxyphenoxyethyl chain.
- Key Differences :
Silodosin (KMD3213)
- Core Structure : Indoline-7-carboxamide.
- Substituents: Trifluoroethoxy and aminopropyl groups.
- Key Differences :
Pharmacological and Physicochemical Properties
| Property | Target Compound | N-(2,6-Dimethylphenyl)-5-Propan-2-Yl-Oxazole-3-Carboxamide | RS17053 |
|---|---|---|---|
| Molecular Weight | ~320–340 g/mol (estimated) | 260.33 g/mol | 443.93 g/mol |
| Polar Groups | Hydroxypropyl, dual furans | None | Chlorine, ethanamide |
| Therapeutic Target | Hypothesized: Kinases/GPCRs | Unknown (limited data) | α1-Adrenergic receptors |
| Solubility (Predicted) | Moderate (hydroxypropyl) | Low (hydrophobic substituents) | Low (chlorinated indole) |
| Metabolic Stability | High (furan/oxazole) | Moderate (oxazole) | Moderate (ether linkages) |
Biological Activity
N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-5-(FURAN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a novel compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound's structure includes a furan moiety and an oxazole ring, which are known for their diverse biological activities. The molecular formula is with a molecular weight of 303.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 303.33 g/mol |
| CAS Number | 1448131-59-6 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxazole and furan have shown effectiveness against various bacterial strains. A study reported that certain oxazole derivatives demonstrated strong bactericidal effects against Staphylococcus spp. , highlighting the potential of this compound in combating bacterial infections .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Research indicates that furan-containing compounds can modulate pathways involved in cancer cell proliferation and apoptosis. For example, compounds with similar furan structures have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis through caspase activation.
Case Study:
A specific study evaluated the cytotoxic effects of related oxazole derivatives on human cancer cell lines (A549 and HepG2). It was found that these compounds significantly stimulated cell viability at certain concentrations while exhibiting low toxicity to normal cells . This suggests a selective action that could be beneficial for therapeutic applications.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound may arise from its ability to inhibit pro-inflammatory cytokines. Sulfonamide derivatives are known to reduce inflammation by blocking pathways associated with inflammatory responses. Similar compounds have shown efficacy in reducing inflammation in animal models of arthritis.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Folate Synthesis: Similar sulfonamide compounds act as inhibitors of bacterial folate synthesis.
- Modulation of Apoptotic Pathways: The presence of the oxazole ring may influence apoptotic signaling pathways, promoting cancer cell death.
- Antioxidant Effects: The furan moiety may contribute to antioxidant activity, reducing oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
